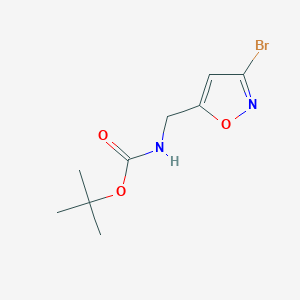

3-Bromo-5-(N-Boc)aminomethylisoxazole

Description

BenchChem offers high-quality 3-Bromo-5-(N-Boc)aminomethylisoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(N-Boc)aminomethylisoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h4H,5H2,1-3H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNWOSFDTIOWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NO1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: 3-Bromo-5-(N-Boc)aminomethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(N-Boc)aminomethylisoxazole is a heterocyclic organic compound that serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a brominated isoxazole ring and a Boc-protected aminomethyl group, provides two reactive sites for further chemical modifications. The isoxazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, valued for its ability to participate in various biological interactions. The bromo-substituent offers a handle for cross-coupling reactions, while the protected amine allows for selective deprotection and subsequent derivatization. This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the potential biological significance of 3-Bromo-5-(N-Boc)aminomethylisoxazole.

Chemical and Physical Properties

3-Bromo-5-(N-Boc)aminomethylisoxazole is typically a solid at room temperature and requires refrigerated storage to maintain its stability. There is some ambiguity in the literature and commercial sources regarding its CAS number; both 154016-57-6 and 903131-45-3 are used to refer to this compound.[2][3][4] Researchers are advised to verify the identity of the compound using analytical data.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate | [2] |

| CAS Number | 154016-57-6, 903131-45-3 | [2][3][4] |

| Molecular Formula | C₉H₁₃BrN₂O₃ | [2][4] |

| Molecular Weight | 277.11 g/mol | [2][4] |

| Boiling Point | 391.5°C at 760 mmHg | [1] |

| Density | 1.437 g/cm³ | [1] |

| Refractive Index | 1.51 | [1] |

| Purity | ≥97% | |

| Physical Form | Solid | |

| Storage Temperature | Refrigerator |

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-(aminomethyl)isoxazole

This step involves the conversion of the hydroxymethyl group to an aminomethyl group. A common method is through a Mitsunobu reaction or by converting the alcohol to a leaving group (e.g., a tosylate or a halide) followed by substitution with an amine source (e.g., sodium azide followed by reduction, or direct substitution with ammonia or a protected amine equivalent).

-

Materials: 3-Bromo-5-(hydroxymethyl)isoxazole, diphenylphosphoryl azide (DPPA), triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), tetrahydrofuran (THF), sodium azide, lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst, diethyl ether, saturated aqueous sodium bicarbonate solution, brine, and anhydrous magnesium sulfate.

-

Proposed Protocol (via Azide Intermediate):

-

To a solution of 3-Bromo-5-(hydroxymethyl)isoxazole (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C, add DIAD (1.2 eq) dropwise.

-

After stirring for 15 minutes, add a solution of diphenylphosphoryl azide (1.2 eq) in THF.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 3-bromo-5-(azidomethyl)isoxazole.

-

Dissolve the azido intermediate in anhydrous diethyl ether and cool to 0 °C.

-

Slowly add lithium aluminum hydride (1.5 eq) in portions.

-

Stir the reaction at 0 °C for 1 hour, then at room temperature for 3 hours.

-

Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

-

Filter the resulting solid and wash with diethyl ether.

-

Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate to yield 3-Bromo-5-(aminomethyl)isoxazole.

-

Step 2: N-Boc Protection of 3-Bromo-5-(aminomethyl)isoxazole

This is a standard procedure for the protection of primary amines.

-

Materials: 3-Bromo-5-(aminomethyl)isoxazole, di-tert-butyl dicarbonate (Boc₂O), triethylamine (NEt₃) or N,N-diisopropylethylamine (DIPEA), dichloromethane (DCM) or tetrahydrofuran (THF), saturated aqueous sodium bicarbonate solution, brine, and anhydrous sodium sulfate.

-

Proposed Protocol:

-

Dissolve 3-Bromo-5-(aminomethyl)isoxazole (1.0 eq) in dichloromethane.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford 3-Bromo-5-(N-Boc)aminomethylisoxazole.

-

Logical Relationships and Workflows

The following diagrams illustrate the proposed synthetic workflow and a hypothetical biological application.

Caption: Proposed two-step synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole.

Potential Biological Significance and Signaling Pathways

Direct studies on the biological activity of 3-Bromo-5-(N-Boc)aminomethylisoxazole are not currently available in the public domain. However, the isoxazole scaffold is a known privileged structure in medicinal chemistry, present in a variety of therapeutic agents.

A recent study on a related spirocyclic 3-bromo-4,5-dihydroisoxazole derivative revealed its activity as a covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH). hGAPDH is a key enzyme in the glycolytic pathway, which is often upregulated in cancer cells (the Warburg effect). Inhibition of hGAPDH can disrupt the energy metabolism of cancer cells, leading to an anti-proliferative effect.

Given the structural similarity, it is plausible that 3-Bromo-5-(N-Boc)aminomethylisoxazole, or derivatives thereof, could exhibit similar inhibitory activity towards hGAPDH or other enzymes with a reactive cysteine in their active site. The bromo-isoxazole moiety can act as a Michael acceptor, enabling covalent bond formation with nucleophilic residues like cysteine.

The hypothetical mechanism of action and its downstream effects are depicted in the following signaling pathway diagram.

Caption: Hypothetical inhibition of the glycolytic pathway by a 3-bromo-isoxazole derivative.

Conclusion

3-Bromo-5-(N-Boc)aminomethylisoxazole is a valuable and versatile building block for synthetic chemistry. While detailed experimental protocols for its synthesis are not explicitly published, a reliable synthetic route can be proposed based on well-established chemical transformations. The potential for this compound and its derivatives to act as enzyme inhibitors, particularly in the context of cancer metabolism, warrants further investigation. This guide provides a foundational resource for researchers interested in utilizing this compound for the development of novel therapeutics and other biologically active molecules.

References

Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a valuable building block in medicinal chemistry and drug development.[1] This document details the synthetic pathway, experimental protocols, and relevant data, presented in a clear and structured format to aid researchers in its preparation.

Synthetic Pathway Overview

The synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole is typically achieved in a two-step process. The first step involves the formation of the isoxazole ring to yield 3-bromo-5-aminomethylisoxazole, which is often isolated as its hydrochloride salt. The second step is the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group.

Caption: Overall synthetic pathway for 3-Bromo-5-(N-Boc)aminomethylisoxazole.

Experimental Protocols

Step 1: Synthesis of 3-Bromo-5-aminomethylisoxazole Hydrochloride

This procedure is adapted from established patent literature for the synthesis of 3,5-disubstituted isoxazoles.[2]

Reaction Scheme: (N-Dichloroacetyl-propargylamine + Dibromoformaldoxime) --[K₂CO₃, wet DMF]--> 3-Bromo-5-aminomethylisoxazole

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| N-Dichloroacetyl-propargylamine | N/A | 164.00 |

| Dibromoformaldoxime | 33245-48-2 | 202.84 |

| Potassium Bicarbonate (KHCO₃) | 298-14-6 | 100.12 |

| N,N-Dimethylformamide (DMF), wet | 68-12-2 | 73.09 |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 |

Procedure:

-

In a suitable reaction vessel equipped with a stirrer, add N-dichloroacetyl-propargylamine (1.0 eq) and potassium bicarbonate (1.5 eq) to wet N,N-dimethylformamide (DMF).

-

Stir the mixture vigorously at room temperature.

-

Add dibromoformaldoxime (0.5 eq) portion-wise to the stirred mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by acidification with hydrochloric acid.

-

The product, 3-bromo-5-aminomethylisoxazole hydrochloride, is isolated and purified. Due to the basic nature of the product, it is often isolated as the hydrochloride salt to improve stability and ease of handling.[2]

Purification:

Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol/ether, or by silica gel column chromatography.

Step 2: Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole

This is a standard procedure for the N-tert-butoxycarbonylation of a primary amine.[3][4][5]

Reaction Scheme: 3-Bromo-5-aminomethylisoxazole + Di-tert-butyl dicarbonate (Boc₂O) --[Base, Solvent]--> 3-Bromo-5-(N-Boc)aminomethylisoxazole

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| 3-Bromo-5-aminomethylisoxazole HCl | 2763-93-1 | 213.46 |

| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | 218.25 |

| Triethylamine (TEA) or Sodium Hydroxide (NaOH) | 121-44-8 / 1310-73-2 | 101.19 / 40.00 |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | 75-09-2 / 109-99-9 | 84.93 / 72.11 |

Procedure:

-

Suspend 3-bromo-5-aminomethylisoxazole hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine (2.2 eq) or an aqueous solution of sodium hydroxide, to neutralize the hydrochloride salt and deprotonate the amine.

-

To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 eq).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, the mixture is quenched with water or a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

Purification:

The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-Bromo-5-(N-Boc)aminomethylisoxazole.

Data Presentation

Table 1: Summary of Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| N-Dichloroacetyl-propargylamine | C₅H₅Cl₂NO | 166.01 | Starting Material |

| Dibromoformaldoxime | CHBr₂NO | 202.84 | Starting Material |

| 3-Bromo-5-aminomethylisoxazole HCl | C₄H₆BrClN₂O | 213.46 | Intermediate |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | Reagent |

| 3-Bromo-5-(N-Boc)aminomethylisoxazole | C₉H₁₃BrN₂O₃ | 277.12 | Final Product |

Table 2: Typical Reaction Parameters and Yields

| Step | Key Reagents | Solvent | Temperature | Typical Reaction Time | Typical Yield (%) |

| 1. Isoxazole Formation | N-Dichloroacetyl-propargylamine, Dibromoformaldoxime, K₂CO₃ | Wet DMF | Room Temp. | 12-24 hours | 60-75 |

| 2. Boc Protection | 3-Bromo-5-aminomethylisoxazole, Boc₂O, Base | DCM/THF | Room Temp. | 2-6 hours | 85-95 |

Yields are estimates based on related literature and may vary depending on specific reaction conditions and scale.

Experimental Workflows

Caption: Workflow for the synthesis of 3-Bromo-5-aminomethylisoxazole HCl.

Caption: Workflow for the Boc protection of 3-Bromo-5-aminomethylisoxazole.

References

- 1. Catalyst-Free Chemoselective N-tert-Butyloxycarbonylation of Amines in Water [organic-chemistry.org]

- 2. CA1258860A - Process for the preparation of 3,5-disubstituted isoxazoles - Google Patents [patents.google.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

3-Bromo-5-(N-Boc)aminomethylisoxazole physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-(N-Boc)aminomethylisoxazole is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and organic synthesis. Its bifunctional nature, featuring a reactive bromine atom and a protected amine, allows for sequential and site-selective modifications. The isoxazole core is a key pharmacophore in numerous biologically active molecules, and this compound provides a versatile scaffold for the development of novel therapeutic agents and other specialized chemicals.[1] This guide provides a summary of its known physical properties.

Chemical Structure and Identity

-

IUPAC Name: tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate[2]

-

Synonyms: 3-Bromo-5-(N-Boc)aminomethylisoxazole, tert-Butyl ((3-bromoisoxazol-5-yl)methyl)carbamate, (3-Bromo-isoxazol-5-ylmethyl)-carbamic acid tert-butyl ester[2]

-

CAS Numbers: 154016-57-6, 903131-45-3[2]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 3-Bromo-5-(N-Boc)aminomethylisoxazole. Data is aggregated from various chemical suppliers and databases. Experimental conditions were not always specified in the source material.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BrN₂O₃ | PubChem[2] |

| Molecular Weight | 277.11 g/mol | PubChem[2] |

| Boiling Point | 391.5°C at 760 mmHg | LookChem[1] |

| Melting Point | Not Available | LookChem[1] |

| Density | 1.437 g/cm³ | LookChem[1] |

| Refractive Index | 1.51 | LookChem[1] |

| Flash Point | 190.6°C | LookChem[1] |

| Vapor Pressure | 2.45E-06 mmHg at 25°C | LookChem[1] |

| XLogP3 (Computed) | 1.9 | PubChem[2] |

| Topological Polar Surface Area | 64.4 Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 4 | PubChem[2] |

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis, purification, and analysis of 3-Bromo-5-(N-Boc)aminomethylisoxazole are limited. This information is often proprietary to the chemical manufacturers that synthesize it as a building block for commercial sale. Researchers requiring specific protocols would typically need to consult specialized chemical synthesis literature or develop procedures based on analogous chemical transformations.

Signaling Pathways and Biological Activity

As a synthetic building block, 3-Bromo-5-(N-Boc)aminomethylisoxazole is not typically studied for its own biological activity or direct involvement in signaling pathways. Its utility lies in its incorporation into larger, more complex molecules designed to interact with specific biological targets.[1] The isoxazole moiety is a common feature in compounds targeting a wide range of enzymes and receptors, but the specific pathways are dependent on the final synthesized molecule, not this precursor.

Logical Relationships in Synthesis

The structure of 3-Bromo-5-(N-Boc)aminomethylisoxazole lends itself to a logical synthetic workflow where the two primary functional groups can be addressed independently.

Caption: Synthetic utility of 3-Bromo-5-(N-Boc)aminomethylisoxazole.

References

Technical Guide: Spectral and Synthetic Overview of 3-Bromo-5-(N-Boc)aminomethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a key intermediate in medicinal chemistry and drug discovery. Due to the absence of publicly available experimental spectral data, this guide presents predicted spectral characteristics based on analogous compounds and general principles of spectroscopy. It also outlines a plausible synthetic route and standard analytical protocols to facilitate its preparation and characterization.

Chemical Structure and Properties

3-Bromo-5-(N-Boc)aminomethylisoxazole, with the IUPAC name tert-butyl ((3-bromoisoxazol-5-yl)methyl)carbamate, is a heterocyclic compound incorporating an isoxazole ring, a bromine substituent, and a Boc-protected aminomethyl group.

-

Molecular Formula: C₉H₁₃BrN₂O₃

-

Molecular Weight: 277.11 g/mol

-

CAS Number: 154016-57-6

Predicted Spectral Data

The following tables summarize the expected spectral data for 3-Bromo-5-(N-Boc)aminomethylisoxazole based on the analysis of its functional groups and data from related compounds.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.45 | s | 1H | Isoxazole CH |

| ~5.20 | br s | 1H | NH -Boc |

| ~4.40 | d | 2H | CH₂ -NH-Boc |

| 1.45 | s | 9H | -C(CH₃ )₃ (Boc) |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | Isoxazole C -O |

| ~156.0 | C =O (Boc) |

| ~122.0 | Isoxazole C -Br |

| ~105.0 | Isoxazole CH |

| ~80.5 | -C (CH₃)₃ (Boc) |

| ~38.0 | C H₂-NH-Boc |

| 28.3 | -C(C H₃)₃ (Boc) |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (carbamate) |

| ~2980, 2930 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (Boc carbamate) |

| ~1520 | Strong | N-H bend and C-N stretch (Amide II) |

| ~1370, 1390 | Medium | C-H bend (tert-butyl) |

| ~1160 | Strong | C-O stretch (Boc) |

| ~1050 | Medium | C-N stretch |

| ~850 | Medium | =C-H bend (isoxazole) |

Table 4: Predicted Mass Spectrometry (ESI-MS) Data

| m/z | Ion Species | Notes |

| 277 / 279 | [M+H]⁺ | Isotopic pattern for one bromine atom (approx. 1:1 ratio) |

| 221 / 223 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the Boc group.[1] |

| 177 / 179 | [M - C₅H₉O₂ + H]⁺ | Loss of the entire Boc group. |

| 57 | [C₄H₉]⁺ | tert-butyl cation, a characteristic fragment of Boc-protected compounds. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral analysis of 3-Bromo-5-(N-Boc)aminomethylisoxazole.

3.1. Synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole

This proposed synthesis involves the protection of 5-(aminomethyl)-3-bromoisoxazole.

-

Materials: 5-(aminomethyl)-3-bromoisoxazole hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

Suspend 5-(aminomethyl)-3-bromoisoxazole hydrochloride in dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add triethylamine dropwise to neutralize the hydrochloride salt.

-

Add a solution of Di-tert-butyl dicarbonate in dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

3.2. Spectral Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

Process the spectra to determine chemical shifts, multiplicities, and integration.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion and characteristic fragments.[1]

-

Visualizations

4.1. Chemical Structure

Caption: Chemical structure of 3-Bromo-5-(N-Boc)aminomethylisoxazole.

4.2. Synthetic Workflow

Caption: Proposed synthetic workflow for 3-Bromo-5-(N-Boc)aminomethylisoxazole.

4.3. Predicted Mass Spectrometry Fragmentation

Caption: Predicted ESI-MS fragmentation pathway.

References

An In-depth Technical Guide to the Reactivity of the Isoxazole Ring in 3-Bromo-5-(N-Boc)aminomethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the isoxazole ring in the versatile building block, 3-Bromo-5-(N-Boc)aminomethylisoxazole. This compound is of significant interest in medicinal chemistry and drug development due to the isoxazole scaffold's presence in numerous biologically active molecules.[1] The strategic placement of a bromine atom at the 3-position and a protected aminomethyl group at the 5-position allows for a wide range of synthetic transformations, making it a valuable intermediate for the synthesis of novel chemical entities.[1]

This guide will delve into the key reactions that highlight the reactivity of this molecule, including palladium-catalyzed cross-coupling reactions at the C3-position and transformations involving the isoxazole ring itself. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate its use in research and development.

Core Reactivity of the Isoxazole Ring

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a degree of aromaticity, rendering the ring relatively stable to many reaction conditions. However, the C-Br bond at the 3-position is the primary site of reactivity for transformations such as cross-coupling reactions. Additionally, the N-O bond is susceptible to cleavage under certain reductive or rearrangement conditions, providing a pathway to linear structures.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of 3-Bromo-5-(N-Boc)aminomethylisoxazole serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of a carbon-carbon bond between the isoxazole ring and a variety of aryl or vinyl boronic acids or esters. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a broad range of functional groups.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole with Phenylboronic Acid

-

To a dry reaction vessel, add 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 eq), phenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 2-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-phenyl-5-(N-Boc)aminomethylisoxazole.

Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 80-90 |

| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 2-MeTHF/H₂O | 100 | 18 | 75-85 |

Yields are based on analogous reactions and may require optimization for this specific substrate.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 3-position of the isoxazole and a terminal alkyne. This reaction is highly valuable for introducing alkynyl moieties into organic molecules, which can serve as versatile handles for further transformations.

Experimental Protocol: Sonogashira Coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole with Phenylacetylene

-

To a dry Schlenk flask, add 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02-0.05 eq), and a copper(I) co-catalyst like copper(I) iodide (CuI) (0.04-0.10 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add an anhydrous solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base, typically triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

-

Add the terminal alkyne, for instance, phenylacetylene (1.2-1.5 eq), dropwise to the mixture.

-

Stir the reaction at room temperature to 60 °C for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution, water, and brine.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the 3-alkynylisoxazole derivative.

Quantitative Data: Representative Sonogashira Coupling Reactions

| Entry | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 12 | 80-90 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | DIPEA | DMF | 50 | 6 | 75-85 |

| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 24 | 70-80 |

Yields are based on analogous reactions and may require optimization for this specific substrate.

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-arylated compounds by coupling the 3-bromoisoxazole with a primary or secondary amine. This reaction is a powerful tool for constructing carbon-nitrogen bonds, which are prevalent in pharmaceuticals.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-(N-Boc)aminomethylisoxazole with Morpholine

-

To a dry, oven-dried reaction tube, add 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), and a suitable phosphine ligand (e.g., XPhos or SPhos, 0.02-0.10 eq).

-

Add a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 eq).

-

Seal the tube, and evacuate and backfill with an inert gas.

-

Add an anhydrous, aprotic solvent like toluene or 1,4-dioxane.

-

Add the amine, for example, morpholine (1.2-1.5 eq).

-

Heat the reaction mixture to 80-110 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product, dry the organic phase, and concentrate.

-

Purify by column chromatography to yield the 3-amino-substituted isoxazole.

Quantitative Data: Representative Buchwald-Hartwig Amination Reactions

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | 70-85 |

| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 65-80 |

| 3 | Benzylamine | Pd₂(dba)₃/SPhos | LHMDS | THF | 80 | 12 | 70-85 |

Yields are based on analogous reactions and may require optimization for this specific substrate.

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ring Opening Reactions

The isoxazole ring can undergo cleavage of the weak N-O bond under reductive conditions, providing access to β-amino enones, which are valuable synthetic intermediates.

Reductive Ring Opening with Molybdenum Hexacarbonyl

Treatment of isoxazoles with molybdenum hexacarbonyl [Mo(CO)₆] in the presence of water leads to the reductive cleavage of the N-O bond.[2] This transformation converts the cyclic isoxazole into a linear β-amino enone.

Experimental Protocol: Reductive Ring Opening of a 3-Substituted-5-aminomethylisoxazole Derivative

-

In a round-bottom flask, dissolve the isoxazole derivative (1.0 eq) in a mixture of acetonitrile and water.

-

Add molybdenum hexacarbonyl (Mo(CO)₆) (0.5-1.0 eq) to the solution.

-

Reflux the mixture under a nitrogen atmosphere for 4-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove insoluble molybdenum species.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude β-amino enone by column chromatography.

Quantitative Data: Reductive Ring Opening of Isoxazoles

| Entry | Isoxazole Substrate | Mo(CO)₆ (eq) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | 3,5-Diphenylisoxazole | 0.5 | Acetonitrile/H₂O | Reflux | 6 | 1,3-Diphenyl-3-aminopropenone | 85-95 |

| 2 | 3-Methyl-5-phenylisoxazole | 0.5 | Acetonitrile/H₂O | Reflux | 5 | 4-Amino-4-phenylbut-3-en-2-one | 80-90 |

Yields are based on general procedures for isoxazole ring opening and may vary for the specific substrate.

Caption: Reductive ring opening of an isoxazole to a β-amino enone.

Conclusion

3-Bromo-5-(N-Boc)aminomethylisoxazole is a highly versatile building block for organic synthesis. The C3-bromo substituent allows for a rich variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse functionalities at this position. Furthermore, the inherent reactivity of the isoxazole ring itself allows for reductive ring-opening to access linear β-amino enone structures. The protocols and data presented in this guide provide a solid foundation for the application of this valuable intermediate in the synthesis of complex molecules for drug discovery and development. Researchers are encouraged to use these methodologies as a starting point and optimize conditions for their specific synthetic targets.

References

3-Bromo-5-(N-Boc)aminomethylisoxazole IUPAC name

A Comprehensive Technical Guide to tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate

For Researchers, Scientists, and Drug Development Professionals

tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate, commonly referred to as 3-Bromo-5-(N-Boc)aminomethylisoxazole, is a pivotal heterocyclic building block in modern organic synthesis. Its unique structural arrangement, featuring a reactive bromine atom on the isoxazole ring and a Boc-protected aminomethyl group, renders it a versatile precursor for the synthesis of a wide array of more complex molecules. This guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and illustrates its utility in synthetic chemistry.

IUPAC Name and Chemical Structure

The nomenclature for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is:

tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate [1]

The structure is characterized by a five-membered isoxazole ring substituted with a bromine atom at the 3-position and an N-Boc-protected aminomethyl group at the 5-position.

Caption: Molecular structure of the title compound.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₉H₁₃BrN₂O₃[1] |

| Molecular Weight | 277.11 g/mol |

| Appearance | Solid |

| Boiling Point | 391.5 °C at 760 mmHg |

| Density | 1.437 g/cm³ |

| Flash Point | 190.6 °C |

| Refractive Index | 1.51 |

Experimental Protocol: Synthesis

The synthesis of tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate is typically achieved through the N-Boc protection of 5-(aminomethyl)-3-bromoisoxazole. The following is a representative experimental procedure.

Objective: To synthesize tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate via N-Boc protection of the corresponding primary amine.

Materials:

-

5-(aminomethyl)-3-bromoisoxazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-(aminomethyl)-3-bromoisoxazole (1.0 equivalent) in a 2:1 mixture of THF and water. Add triethylamine (1.5 equivalents) to the solution and stir at room temperature for 5 minutes until all solids have dissolved.

-

Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To this cooled solution, add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the THF under reduced pressure. Dilute the remaining aqueous mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel if necessary.

Caption: Experimental workflow for the synthesis.

Synthetic Utility and Applications

The bifunctional nature of tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate makes it a valuable intermediate in the synthesis of more elaborate molecules, particularly in the development of pharmaceutical and agrochemical agents. The bromine atom at the 3-position is amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents at this position. The Boc-protected amine at the 5-position can be deprotected under acidic conditions to reveal the primary amine, which can then be further functionalized through acylation, alkylation, or other amine-based transformations.

This dual reactivity allows for a modular and convergent approach to the synthesis of complex isoxazole derivatives.

Caption: Role as a versatile synthetic building block.

Conclusion

tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate is a key synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. Its well-defined reactivity at two distinct positions on the isoxazole core provides a robust platform for the construction of diverse and complex molecular architectures. The information provided in this guide serves as a valuable resource for researchers and scientists engaged in the synthesis and development of novel isoxazole-containing compounds.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Bromo-5-(N-Boc)aminomethylisoxazole

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a key building block in modern medicinal and agricultural chemistry. This document details its molecular characteristics and outlines a representative synthetic protocol.

Core Compound Data

3-Bromo-5-(N-Boc)aminomethylisoxazole, also known by its IUPAC name tert-butyl ((3-bromoisoxazol-5-yl)methyl)carbamate, is a heterocyclic compound utilized as a versatile intermediate in the synthesis of more complex molecules.[1][2] Its structure incorporates a bromine atom and a Boc-protected aminomethyl group on an isoxazole ring, features that make it a valuable precursor for creating diverse chemical entities for pharmaceuticals and agrochemicals.[1]

The quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₃BrN₂O₃ | [2][3] |

| Molecular Weight | 277.11 g/mol | [2][3] |

| CAS Number | 154016-57-6, 903131-45-3 | [2][3] |

| Boiling Point | 391.5°C at 760 mmHg | [1] |

| Flash Point | 190.6°C | [1] |

| Density | 1.437 g/cm³ | [1] |

| Appearance | Solid |

Synthetic Workflow and Experimental Protocols

The synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole is a critical process for its application in further chemical synthesis. While specific proprietary methods may vary, a general and representative experimental protocol can be outlined based on standard organic chemistry principles for Boc protection of amines.

General Synthetic Workflow

The diagram below illustrates a logical workflow for the synthesis of N-Boc protected amino-derivatives, which is applicable to the target compound.

Representative Experimental Protocol

The following protocol describes a plausible method for the synthesis of 3-Bromo-5-(N-Boc)aminomethylisoxazole. This procedure is based on established methods for the N-Boc protection of amino groups.

Materials:

-

3-Bromo-5-(aminomethyl)isoxazole hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate)

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

-

Water

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolution: The starting material, 3-Bromo-5-(aminomethyl)isoxazole hydrochloride, is dissolved or suspended in the chosen organic solvent.

-

Basification: The base is added to the mixture to neutralize the hydrochloride and deprotonate the amino group, making it nucleophilic.

-

Boc Protection: Di-tert-butyl dicarbonate, dissolved in the same solvent, is added to the reaction mixture, often dropwise at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: The reaction is stirred for a period of several hours to overnight, and its progress is monitored using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, the reaction mixture is typically washed with water and then with brine to remove water-soluble impurities.

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 3-Bromo-5-(N-Boc)aminomethylisoxazole can be purified by techniques such as column chromatography or recrystallization to obtain the final product of high purity.

Applications in Drug Discovery and Development

As a functionalized heterocyclic compound, 3-Bromo-5-(N-Boc)aminomethylisoxazole serves as a valuable intermediate in the synthesis of various pharmaceutical agents.[1] The isoxazole ring is a common scaffold in medicinal chemistry, and the presence of a protected amine and a bromine atom allows for further chemical modifications and the introduction of diverse functionalities. This versatility enables the creation of novel molecules that can be screened for biological activity against various therapeutic targets.[1]

While specific signaling pathways are not directly associated with this intermediate, the final drug molecules synthesized from it may target a wide range of biological pathways involved in various diseases. The Boc-protected amine is a key functional group that, after deprotection, can be used to form amide bonds, participate in reductive amination reactions, or undergo other transformations to build the final active pharmaceutical ingredient.

References

Stability and Storage of 3-Bromo-5-(N-Boc)aminomethylisoxazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for the versatile synthetic building block, 3-Bromo-5-(N-Boc)aminomethylisoxazole. Due to the absence of extensive public stability data for this specific intermediate, this document leverages established chemical principles regarding its functional groups—a 3-bromoisoxazole ring and an N-Boc protected amine—to infer its stability profile and recommend best practices for storage and handling.

Physicochemical Properties and Recommended Storage

Proper storage is paramount to ensure the integrity and purity of 3-Bromo-5-(N-Boc)aminomethylisoxazole for use in sensitive synthetic applications. The following table summarizes its key physicochemical properties and recommended storage conditions based on supplier information and the chemical nature of the molecule.

| Property | Value |

| Molecular Formula | C₉H₁₃BrN₂O₃[1] |

| Molecular Weight | 277.11 g/mol [1] |

| Appearance | Solid |

| Purity | Typically available in purities of 97% to 99%[2][3][4] |

| Recommended Storage | Refrigerator (2-8°C)[3][5], in a cool, dry place. Store away from light, acids, and strong bases. For long-term storage, consider temperatures as low as -20°C. |

| Shelf Life | While not specifically defined for this compound, related chemical products may have a shelf life of 24-36 months under optimal conditions[2]. |

Potential Degradation Pathways

The structure of 3-Bromo-5-(N-Boc)aminomethylisoxazole contains two primary functionalities susceptible to degradation: the N-Boc protecting group and the 3-bromoisoxazole core. Understanding these potential degradation pathways is crucial for anticipating impurities and designing stable formulations.

Acid-Catalyzed Deprotection of the N-Boc Group

The tert-butyloxycarbonyl (Boc) group is notoriously labile under acidic conditions[6]. Exposure to even mild acids can catalyze the cleavage of the carbamate bond, leading to the formation of the corresponding primary amine (3-Bromo-5-aminomethylisoxazole) and gaseous byproducts, isobutylene and carbon dioxide. This is the most likely degradation pathway under improper storage or during reactions in acidic media. The tert-butyl cation generated during this process can also lead to the formation of other impurities through alkylation of nucleophilic sites[6].

Thermal Degradation

Elevated temperatures can also promote the removal of the N-Boc group, even in the absence of acid[3]. Additionally, high heat can lead to the decomposition of the isoxazole ring itself, which is a known possibility for certain isoxazole derivatives.

Nucleophilic Substitution of the Bromine Atom

While the C-Br bond on the isoxazole ring is relatively stable, particularly in comparison to other aryl halides in certain catalytic reactions, it can undergo nucleophilic substitution. This is especially relevant in the presence of strong nucleophiles or under heating with bases[5]. For instance, reaction with residual amines or other nucleophiles in a formulation could lead to the displacement of the bromide.

Photodegradation

Aromatic and heteroaromatic halides can be susceptible to photolytic cleavage. While specific data for this compound is unavailable, it is a common practice to protect such compounds from light to prevent the formation of radical species and subsequent degradation products.

The following diagram illustrates the primary anticipated degradation pathways:

Experimental Protocols for Stability Assessment

To definitively determine the stability of 3-Bromo-5-(N-Boc)aminomethylisoxazole, a forced degradation study coupled with a stability-indicating analytical method is required. The following outlines a generalized protocol based on industry standards and ICH guidelines[7][8].

Forced Degradation Study

The objective of a forced degradation or stress study is to intentionally degrade the sample to identify potential degradation products and to validate the analytical method's ability to separate these from the parent compound.

Typical Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid sample heated at 105°C for 48 hours.

-

Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically suitable for monitoring the purity of such compounds.

Example HPLC Method Parameters (to be optimized):

| Parameter | Example Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) in a gradient elution. |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detector | UV at a wavelength determined by the UV spectrum of the compound (e.g., 220 nm). |

| Injection Vol. | 10 µL |

| Sample Prep. | Dissolve accurately weighed sample in a suitable solvent (e.g., acetonitrile) to a known concentration. |

The following diagram illustrates a typical workflow for a stability study:

Role as a Synthetic Intermediate

3-Bromo-5-(N-Boc)aminomethylisoxazole is a valuable building block in medicinal and agricultural chemistry[9]. Its bifunctional nature, with a modifiable bromine atom and a protected amine, allows for its incorporation into a wide array of more complex molecules. The stability of this intermediate is critical to ensure the purity and yield of subsequent synthetic steps.

The diagram below shows its logical role in a synthetic pipeline.

Conclusion

References

- 1. 3-Bromo-5-(N-Boc)aminomethylisoxazole | C9H13BrN2O3 | CID 16427105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. medcraveonline.com [medcraveonline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. isasjournal.isasbharat.in [isasjournal.isasbharat.in]

An In-depth Technical Guide to the Safety and Hazards of 3-Bromo-5-(N-Boc)aminomethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identification and Physicochemical Properties

3-Bromo-5-(N-Boc)aminomethylisoxazole is an isoxazole derivative utilized as an intermediate in the synthesis of various biologically active molecules.[1][2]

| Identifier | Value |

| IUPAC Name | tert-butyl N-[(3-bromo-1,2-oxazol-5-yl)methyl]carbamate[3][4] |

| Synonyms | tert-Butyl ((3-bromoisoxazol-5-yl)methyl)carbamate, (3-Bromoisoxazol-5-ylmethyl)carbamic acid tert-butyl ester[1][2][3][4] |

| CAS Number | 903131-45-3, 154016-57-6[3][4][5] |

| Molecular Formula | C9H13BrN2O3[3][4] |

| Molecular Weight | 277.11 g/mol [3][4] |

| Appearance | Solid (Physical form)[5] |

| Boiling Point | 391.5°C at 760 mmHg[1][2] |

| Density | 1.437 g/cm³[1][2] |

| Flash Point | 190.6°C[1][2] |

Hazard Identification and GHS Classification

Based on available data, 3-Bromo-5-(N-Boc)aminomethylisoxazole is classified as a hazardous substance. The primary hazards are associated with acute toxicity upon ingestion, skin and eye irritation, and respiratory tract irritation.[5]

| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 |

| Warning [5] | H302: Harmful if swallowed[5] |

| Skin Corrosion/Irritation | Category 2 |

| Warning [5] | H315: Causes skin irritation[5] |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Warning [5] | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | Category 4 |

| Warning [5] | H332: Harmful if inhaled[5] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 |

| Warning [5] | H335: May cause respiratory irritation[5] |

Toxicological Information

While specific toxicological studies on 3-Bromo-5-(N-Boc)aminomethylisoxazole, such as LD50 (median lethal dose) values, are not publicly available, the GHS hazard statements indicate a moderate acute toxicity profile.[5] Research on various isoxazole derivatives suggests they generally exhibit low toxicity and good bioactivity at low doses.[6] However, due to the presence of the bromine atom and the isoxazole ring, this compound should be handled as a potentially hazardous substance.

Potential Health Effects:

-

Ingestion: Harmful if swallowed.[5] May cause gastrointestinal irritation.

-

Inhalation: Harmful if inhaled.[5] May cause respiratory tract irritation.[5]

-

Skin Contact: Causes skin irritation.[5]

-

Eye Contact: Causes serious eye irritation.[5]

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are crucial to minimize exposure and ensure laboratory safety.

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Avoid contact with skin, eyes, and clothing.[7]

-

Do not breathe dust or vapors.

-

Wash hands thoroughly after handling.

-

Use non-sparking tools.[7]

-

Prevent the formation of dust and aerosols.[7]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[7]

-

Recommended storage temperature is in a refrigerator.[5]

-

Store away from incompatible materials such as strong oxidizing agents.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling 3-Bromo-5-(N-Boc)aminomethylisoxazole:

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield (EN166). |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. |

| Respiratory Protection | If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter. |

The logical workflow for handling this chemical, from risk assessment to disposal, is outlined in the diagram below.

Caption: Workflow for Safe Handling of 3-Bromo-5-(N-Boc)aminomethylisoxazole.

First-Aid and Emergency Procedures

In case of exposure, follow these first-aid measures and seek immediate medical attention.

| Exposure Route | First-Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get immediate medical attention. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen bromide.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.3. Avoid breathing dust and contact with the substance.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up the spilled solid, avoiding dust generation, and place it in a suitable, closed container for disposal.

Experimental Protocols for Hazard Evaluation

While specific experimental data for 3-Bromo-5-(N-Boc)aminomethylisoxazole is not available, the following are generalized protocols based on OECD guidelines for assessing the skin and eye irritation potential of a chemical.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Based on OECD TG 439)

This test evaluates the potential of a substance to cause skin irritation by measuring its cytotoxicity on a reconstructed human epidermis model.

Caption: Experimental Workflow for In Vitro Skin Irritation Test.

Methodology:

-

Tissue Preparation: Reconstructed human epidermis tissue models are pre-incubated overnight in a maintenance medium.

-

Chemical Exposure: The test chemical, a negative control (e.g., phosphate-buffered saline), and a positive control (e.g., 5% sodium dodecyl sulfate) are applied topically to the surface of the tissue models for a defined period (e.g., 60 minutes).

-

Post-Exposure Incubation: The chemical is thoroughly washed from the tissue surface, and the tissues are incubated for a further 24-42 hours.

-

Viability Assessment: Tissue viability is determined using the MTT assay. Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to a purple formazan salt by mitochondrial dehydrogenases in viable cells.

-

Data Analysis: The formazan is extracted, and the optical density is measured. The percentage of viable cells in the test chemical-treated tissues is calculated relative to the negative control. A chemical that reduces cell viability to ≤ 50% is classified as a skin irritant.[8]

Acute Eye Irritation/Corrosion (Based on OECD TG 405)

This test assesses the potential of a substance to cause irritation or corrosion to the eye. A tiered testing strategy is recommended to minimize animal testing.

Methodology:

-

Weight-of-Evidence Analysis: Initially, all existing data on the chemical and its analogues are reviewed. If the substance is a strong acid or base, or is known to be a severe skin irritant, it can be presumed to be an eye irritant without further testing.

-

In Vitro/Ex Vivo Testing: Validated in vitro or ex vivo tests, such as the Bovine Corneal Opacity and Permeability (BCOP) test or the Isolated Chicken Eye (ICE) test, are performed.[9] These tests assess changes in corneal opacity and permeability.

-

In Vivo Testing (if necessary): If the results from in vitro tests are inconclusive, a limited in vivo test using albino rabbits is conducted.[10] A single dose of the substance is applied to one eye of the animal, with the other eye serving as a control.[10] The eyes are examined for up to 21 days for corneal opacity, iris lesions, and conjunctival redness and swelling.[11] A stepwise approach, starting with one animal, is used to minimize animal use.[10]

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations. Waste generators must determine if a discarded chemical is classified as hazardous waste. Do not dispose of this chemical into the environment, sewers, or water systems.

Conclusion

3-Bromo-5-(N-Boc)aminomethylisoxazole is a valuable research chemical that presents moderate health hazards. The GHS classification indicates that it is harmful if swallowed or inhaled, and causes skin and serious eye irritation. While detailed toxicological data is limited, a thorough understanding of the available safety information and adherence to the handling, storage, and PPE recommendations outlined in this guide are essential for minimizing risk. Researchers must exercise caution and follow established safety protocols when working with this compound.

References

- 1. youtube.com [youtube.com]

- 2. lookchem.com [lookchem.com]

- 3. sterlab-store.com [sterlab-store.com]

- 4. 3-Bromo-5-(N-Boc)aminomethylisoxazole | C9H13BrN2O3 | CID 16427105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GHS Hazard Statements - List, Codes & Implementation | BradyID.com [bradyid.com]

- 6. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overview of animal test methods for skin irritation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iivs.org [iivs.org]

- 9. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. ecetoc.org [ecetoc.org]

Technical Guide: Determining the Solubility of 3-Bromo-5-(N-Boc)aminomethylisoxazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the solubility of 3-Bromo-5-(N-Boc)aminomethylisoxazole in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols and workflows to enable researchers to generate this critical data in-house.

Introduction to 3-Bromo-5-(N-Boc)aminomethylisoxazole

3-Bromo-5-(N-Boc)aminomethylisoxazole, with the molecular formula C9H13BrN2O3, is a heterocyclic compound that serves as a versatile building block in organic synthesis.[1][2] Its structural features, including the isoxazole ring, a bromine atom, and a Boc-protected aminomethyl group, make it a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] Understanding its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development.

Physicochemical Properties:

| Property | Value |

| Molecular Weight | 277.11 g/mol [2] |

| Molecular Formula | C9H13BrN2O3[2] |

| Boiling Point | 391.5°C at 760 mmHg[1] |

| Density | 1.437g/cm³[1] |

| Appearance | Not specified |

Importance of Solubility in Drug Development

Solubility is a critical physicochemical property that influences various aspects of the drug development process, including:

-

Reaction Kinetics: The rate and outcome of chemical reactions often depend on the solubility of the reactants in the chosen solvent.

-

Purification: Crystallization and chromatographic purification methods are highly dependent on the differential solubility of the target compound and impurities.

-

Formulation: For a drug to be effective, it must be in a soluble form at the site of absorption. Poor solubility can lead to low bioavailability.

-

Analytical Method Development: The choice of solvent is critical for developing accurate and reproducible analytical methods, such as High-Performance Liquid Chromatography (HPLC).

Recommended Organic Solvents for Solubility Screening

The choice of organic solvents for solubility screening should cover a range of polarities to establish a comprehensive solubility profile. The isoxazole core suggests some degree of polarity.[3] The following table provides a list of recommended solvents for initial screening.

| Solvent Class | Solvent | Polarity Index |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 |

| N,N-Dimethylformamide (DMF) | 6.4 | |

| Acetonitrile (ACN) | 5.8 | |

| Acetone | 5.1 | |

| Polar Protic | Methanol (MeOH) | 5.1 |

| Ethanol (EtOH) | 4.3 | |

| Isopropanol (IPA) | 3.9 | |

| Non-Polar | Dichloromethane (DCM) | 3.1 |

| Toluene | 2.4 | |

| Hexane | 0.1 |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[4] The following protocol is a generalized procedure that can be adapted for 3-Bromo-5-(N-Boc)aminomethylisoxazole.

Materials:

-

3-Bromo-5-(N-Boc)aminomethylisoxazole (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical method.

Procedure:

-

Preparation:

-

Add an excess amount of solid 3-Bromo-5-(N-Boc)aminomethylisoxazole to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Add a known volume of each selected organic solvent to the respective vials.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance).[4]

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). Preliminary experiments may be needed to determine the optimal equilibration time.[4]

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter to remove any undissolved solid.[5]

-

-

Analysis:

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of 3-Bromo-5-(N-Boc)aminomethylisoxazole in the diluted sample using a validated HPLC method.

-

-

Data Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in units such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Caption: Standard workflow for determining equilibrium solubility using the shake-flask method.

Alternative and High-Throughput Methods

For rapid screening of solubility, especially in early drug discovery, kinetic solubility methods can be employed. These methods are typically faster and require less compound.

Kinetic Solubility Determination Workflow:

Caption: A generalized workflow for high-throughput kinetic solubility screening.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reactions of 3-Bromo-5-(N-Boc)aminomethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 3-Bromo-5-(N-Boc)aminomethylisoxazole in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.[2][3] The reaction is known for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of its reagents.[1][2]

Overview of Suzuki Coupling with 3-Bromo-5-(N-Boc)aminomethylisoxazole

3-Bromo-5-(N-Boc)aminomethylisoxazole serves as an excellent electrophilic partner in Suzuki coupling reactions, allowing for the introduction of various aryl, heteroaryl, or vinyl substituents at the 3-position of the isoxazole ring. The N-Boc protecting group on the aminomethyl side chain is stable under typical Suzuki conditions and can be readily removed post-coupling, providing a handle for further functionalization. This makes it a valuable synthon for creating diverse chemical libraries for drug discovery and other applications.

Key considerations for successful coupling include:

-

Choice of Catalyst: The selection of the palladium catalyst and its associated ligand is crucial for achieving high yields and minimizing side reactions.[4][5] Common catalysts include those based on palladium(II) acetate (Pd(OAc)₂) or palladium(0) sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), often in combination with phosphine ligands such as SPhos or XPhos.[6][7] For heteroaromatic substrates, catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) have shown to be effective.[8][9][10]

-

Base Selection: A variety of inorganic bases are used to facilitate the transmetalation step in the catalytic cycle.[4] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4][6][8] The choice of base can significantly impact the reaction rate and yield.

-

Solvent System: Suzuki reactions can be performed in a range of solvents, often a mixture of an organic solvent and an aqueous solution of the base.[4] Common organic solvents include 1,4-dioxane, dimethoxyethane (DME), and toluene.[6][8][10] The use of a biphasic system can be advantageous in many cases.[4]

-

Reaction Temperature: The reaction temperature is typically elevated, often in the range of 80-110 °C, to ensure a reasonable reaction rate.[8][11] Microwave-assisted heating can also be employed to accelerate the reaction.[11][12]

Tabulated Summary of Reaction Conditions for Analogous Suzuki Couplings

The following table summarizes typical conditions used for Suzuki coupling reactions of various bromo-heterocycles and N-Boc protected compounds, which can serve as a guide for optimizing the reaction with 3-Bromo-5-(N-Boc)aminomethylisoxazole.

| Electrophile (Bromo-compound) | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (variable) | - | K₂CO₃ | DME | 80 | High |

| Aryl Halides | Potassium Boc-protected aminomethyltrifluoroborate | Pd(OAc)₂ (5) | SPhos or XPhos (10) | K₂CO₃ (3) | Toluene/H₂O (4:1) | 85 | Good to Excellent |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Aryl/Heteroaryl boronic acids | XPhosPdG2 | XPhos | - | - | - | Good to Excellent |

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | Moderate to Good |

| ortho-Bromoanilines | Benzyl, alkyl, aryl, etc. boronic esters | CataCXium A palladacycle | - | - | 2-MeTHF | - | up to 97% |

Data synthesized from analogous reactions reported in the literature.[6][8][12][13][14]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole with a generic arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials:

-

3-Bromo-5-(N-Boc)aminomethylisoxazole

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane or DME)

-

Deionized water

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 3-Bromo-5-(N-Boc)aminomethylisoxazole (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and the base (e.g., K₂CO₃, 2.5 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

-

Solvent Addition: Add the degassed organic solvent (e.g., 1,4-dioxane) and degassed water via syringe. A typical solvent ratio would be 4:1 to 5:1 organic solvent to water.

-

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 85-95 °C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 3-aryl-5-(N-Boc)aminomethylisoxazole.

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the Suzuki coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-5-(N-Boc)aminomethylisoxazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Sonogashira coupling of 3-Bromo-5-(N-Boc)aminomethylisoxazole with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper species.[1][2] This protocol has been optimized for the specified isoxazole derivative, a common building block in medicinal chemistry, to yield 3-alkynyl-5-(N-Boc)aminomethylisoxazole derivatives.

Introduction